克乐索丁

描述

Clethodim is an organic compound belonging to the cyclohexanedione family of herbicides. It is primarily used to control grass weeds in various agricultural settings. The compound is known for its selective action against grasses, making it highly effective in crops like cotton, soybeans, and onions .

科学研究应用

Clethodim has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of herbicides on various chemical processes.

Biology: Employed in studies to understand its impact on plant physiology and cellular processes.

Medicine: Investigated for its potential toxicological effects and safety profiles.

Industry: Widely used in agriculture to control grass weeds, enhancing crop yields and quality.

作用机制

Target of Action

Clethodim is a selective cyclohexanedione herbicide . Its primary target is the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids , which are essential components of cell membranes .

Mode of Action

Clethodim exhibits its pesticidal activity in plants by inhibiting ACCase . This inhibition disrupts the biosynthesis of lipids, leading to a halt in new cell growth and eventually causing the gradual death of the plant .

Biochemical Pathways

The inhibition of ACCase by Clethodim affects the pathways of fatty acid biosynthesis . This disruption leads to a deficiency in the production of essential lipids required for cell membrane formation . Additionally, Clethodim has been observed to cause changes in the enzymatic activity of catalase and ascorbate peroxidase at certain concentrations .

Pharmacokinetics

Clethodim exhibits high solubility in water and low volatility . It is rapidly absorbed, with oral absorption rates of 88-95% based on urine, tissue, expired CO2, cage wash, and residual carcass . Clethodim is extensively metabolized, and elimination is rapid, with 94-98% of the administered dose excreted by 48 hours after administration . The principal route of excretion is the urine (87-93%), and a smaller percentage of the radioactivity (9-17%) is eliminated in the feces .

Result of Action

The action of Clethodim results in the inhibition of germination and root growth at certain concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Changes are observed in cell elongation at certain concentrations, demonstrated in histological analyses of the root apex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clethodim. For instance, Clethodim is labile in acidic aqueous conditions and under UV light . New formulations aim to enhance the absorption and effectiveness of clethodim, reducing the need for higher doses and minimizing its environmental footprint .

生化分析

Biochemical Properties

Clethodim exhibits its pesticidal activity in plants by inhibiting acetyl coenzyme A carboxylase, an enzyme common to the pathways of fatty acid biosynthesis . It interacts with this enzyme, thereby affecting the biochemical reactions within the plant cells .

Cellular Effects

Clethodim has been observed to have various effects on cells. For instance, it demonstrated phytotoxicity, inhibiting germination and root growth at certain concentrations . It also presented mutagenicity, evidenced by the increased frequency of micronuclei . Additionally, changes were observed in the enzymatic activity of the enzymes catalase and ascorbate peroxidase at certain concentrations .

Molecular Mechanism

The molecular mechanism of Clethodim involves its interaction with acetyl coenzyme A carboxylase . By inhibiting this enzyme, Clethodim disrupts the pathways of fatty acid biosynthesis, thereby exerting its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clethodim have been observed to change over time. For example, the half-lives of Clethodim in herbs were found to be between 1.10 and 1.56 days . The terminal residues of Clethodim in herbal matrices were measured below EU maximum residue limits .

Dosage Effects in Animal Models

The acute oral LD50 of Clethodim in rats was found to be greater than 1400 mg/kg body weight .

Metabolic Pathways

Clethodim is extensively metabolized in all dosed groups . Unchanged parent was detected in urine of females of the high-dose group only, in faeces of females and males of the low-dose and high-dose groups .

Transport and Distribution

Clethodim is rapidly absorbed and eliminated in the body . The principal route of excretion was the urine, and a smaller percentage of the radioactivity was eliminated in the faeces . There were no significant dose-related or sex-specific differences in tissue distribution .

Subcellular Localization

Given its mode of action, it can be inferred that Clethodim likely localizes to areas where acetyl coenzyme A carboxylase is present, as this is the enzyme it inhibits to exert its herbicidal effects .

准备方法

Synthetic Routes and Reaction Conditions: Clethodim is synthesized through a series of chemical reactions involving 5-[2-(ethylthio)propyl]-2-propionyl-3-hydroxy-2-cyclohexen-1-one and chlorinated allyloxyamine. The mixture is introduced into a micro-channel reactor where a condensation reaction occurs without the participation of a solvent .

Industrial Production Methods: In industrial settings, clethodim is produced using high-performance liquid chromatography (HPLC) methods for quality control. The technical material is formulated into emulsifiable concentrates (EC) for agricultural use .

化学反应分析

Types of Reactions: Clethodim undergoes various chemical reactions, including oxidation and hydrolysis. It is labile in acidic aqueous conditions and under UV light, leading to its degradation .

Common Reagents and Conditions:

Oxidation: Clethodim is oxidized in the presence of hydrogen peroxide (H₂O₂) and catalase enzymes.

Hydrolysis: The compound hydrolyzes in aqueous solutions, with degradation rates varying based on pH levels.

Major Products: The major degradation products of clethodim include 5-OH sulfoxide, oxazole sulfoxide, and clethodim sulfone .

相似化合物的比较

- Sethoxydim

- Tralkoxydim

- Butroxydim

Clethodim stands out due to its superior efficacy and lower environmental persistence compared to its counterparts .

属性

IUPAC Name |

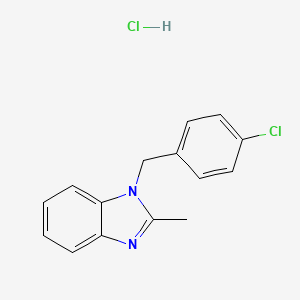

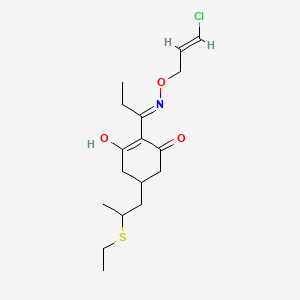

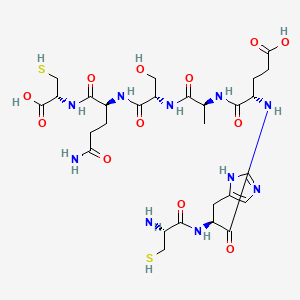

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILSDTWXNBZOGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes below boiling point | |

| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Clethodim (99129-21-2) (2008-2010) | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

162 °F (72 °C) (Closed cup) /Select Max Herbicide/ | |

| Details | Valent USA Corporation; MSDS, Select Max Herbicide (MSDS Number: 0232; Revision Number: 6; Revision Date: 3/7/2010). Available from, as of June 20, 2011: https://valent.com/data/labels/0232rev6%20select%20max.pdf | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents | |

| Details | Meister, R.T., Sine, C; Crop Protection Handbook Volume 94. Meister Media Worldwide, Willoughby, OH 2008, p. D 115 | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Fatty acid synthesis inhibitor. | |

| Details | Muller F, Appleby A; Ullmann's Encyclopedia of Industrial Chemistry 7th ed. (2010). NY, NY: John Wiley & Sons; Weed Control, 2. Individual Herbicides. Online Posting Date: September 15, 2010 | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear amber liquid | |

CAS No. |

99129-21-2 | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

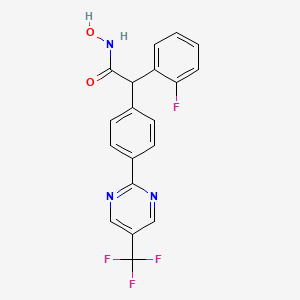

![6-[2-[[4-(2,4-dichlorophenyl)-5-(5-methyl-1H-imidazol-2-yl)pyrimidin-2-yl]amino]ethylamino]pyridine-3-carbonitrile;hydrochloride](/img/structure/B606648.png)